molecular formula C14H14ClNO2 B3273044 4-(4-Carboxyphenyl)benzylamine hydrochloride CAS No. 578026-68-3

4-(4-Carboxyphenyl)benzylamine hydrochloride

Cat. No.: B3273044
CAS No.: 578026-68-3
M. Wt: 263.72
InChI Key: ZBIAHIYQFFLIGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Trajectories and Evolution of Bifunctional Aromatic Building Blocks in Synthetic Chemistry

The development of synthetic chemistry has been intrinsically linked to the evolution of molecular building blocks that allow for the systematic construction of complex molecular architectures. Early organic synthesis relied on monofunctional compounds, which limited the complexity of the molecules that could be readily assembled. The advent of bifunctional and polyfunctional molecules, particularly those with aromatic cores, represented a paradigm shift, enabling the creation of polymers, pharmaceuticals, and other advanced materials with precisely controlled properties.

Aromatic compounds, in particular, have been a cornerstone of synthetic chemistry due to their rigid structures and diverse reactivity. patsnap.com The introduction of multiple, distinct functional groups onto an aromatic scaffold allows for orthogonal chemical transformations, where one functional group can be reacted selectively in the presence of the other. This concept has been pivotal in the development of complex synthetic strategies, including solid-phase synthesis and combinatorial chemistry.

The historical trajectory of bifunctional aromatic building blocks has seen a progression from simple molecules like aminobenzoic acids to more complex and tailored structures designed for specific applications. This evolution has been driven by the increasing demand for materials with advanced functions, such as high thermal stability, specific electronic properties, or biological activity.

Conceptual Significance of 4-(4-Carboxyphenyl)benzylamine hydrochloride as a Modular Precursor

The conceptual significance of this compound lies in its modular nature. The molecule can be envisioned as two distinct, yet electronically connected, functional modules: the carboxylic acid group and the benzylamine (B48309) group.

The Carboxylic Acid Module: The carboxylic acid moiety is a versatile functional group that can participate in a wide range of chemical reactions. It can be converted into esters, amides, acid chlorides, and other derivatives. This functionality is particularly important in the synthesis of polymers, such as polyamides and polyesters, and in the construction of metal-organic frameworks (MOFs), where it can coordinate to metal ions. rsc.orgnih.gov

The Benzylamine Module: The benzylamine group provides a nucleophilic nitrogen atom that can undergo reactions such as alkylation, acylation, and condensation. The benzylamine moiety is a common structural motif in many biologically active molecules and serves as a key component in the synthesis of various pharmaceuticals.

The hydrochloride salt of the amine group not only improves the compound's handling and storage but also allows for the controlled release of the free amine under specific reaction conditions. This "protected" form of the amine is a valuable feature in multi-step syntheses.

The rigid biphenyl-like core of this compound imparts a defined spatial relationship between the two functional groups. This structural rigidity is highly desirable in applications where control over the three-dimensional structure of the final product is crucial, such as in the design of porous materials or enzyme inhibitors.

Current Research Landscape and Emerging Paradigms in the Study of Related Aromatic Amines and Carboxylic Acids

The current research landscape for aromatic amines and carboxylic acids is vibrant and multifaceted, with a strong emphasis on sustainability, efficiency, and the development of novel functionalities.

One of the emerging paradigms is the use of these building blocks in the construction of "smart" materials that can respond to external stimuli such as light, pH, or temperature. The presence of both acidic and basic groups in a molecule like this compound makes it an ideal candidate for the development of pH-responsive materials.

In the field of materials science, there is a growing interest in the use of bifunctional aromatic compounds for the synthesis of advanced porous materials, including MOFs and covalent organic frameworks (COFs). nih.govrsc.org These materials have shown great promise in applications such as gas storage, catalysis, and drug delivery. nih.govresearchgate.net The ability of molecules like this compound to act as "linkers" or "struts" in these frameworks is a key area of investigation. rsc.org

In medicinal chemistry, the focus is on the development of new synthetic methodologies for the efficient and selective incorporation of aromatic amine and carboxylic acid moieties into drug candidates. The unique combination of functional groups in this compound makes it a valuable scaffold for the synthesis of novel therapeutic agents.

Scope and Objectives of Focused Academic Investigations on this compound

While dedicated academic investigations specifically focused on this compound are not extensively documented in the public domain, the scope of potential research on this compound is broad. Based on the chemistry of its constituent functional groups and the applications of analogous molecules, focused academic investigations would likely pursue the following objectives:

Development of Novel Synthetic Routes: A primary objective would be to develop efficient, scalable, and environmentally friendly methods for the synthesis of this compound. This would involve exploring different catalytic systems and reaction conditions to maximize yield and purity.

Exploration of its Role in Materials Synthesis: A significant area of research would be the use of this compound as a building block for new materials. This would include its incorporation into MOFs, COFs, and polymers to study the properties of the resulting materials.

Investigation of its Potential in Medicinal Chemistry: Researchers would likely explore the use of this compound as a scaffold for the synthesis of new drug candidates. This would involve modifying its structure to optimize its biological activity and pharmacokinetic properties.

Characterization of its Physicochemical Properties: A thorough understanding of the compound's physical and chemical properties is essential for its application. This would involve detailed spectroscopic, crystallographic, and thermal analysis.

Data Tables

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC₁₄H₁₄ClNO₂
Molecular Weight279.72 g/mol
AppearanceWhite to off-white solid
Melting Point>300 °C (decomposes)
SolubilitySoluble in water, methanol
pKa (Carboxylic Acid)~4-5
pKa (Ammonium)~9-10

Table 2: Spectroscopic Data for this compound (Typical Ranges)

TechniqueCharacteristic Peaks
¹H NMR (D₂O)δ 7.5-8.2 (m, 8H, aromatic), δ 4.2 (s, 2H, CH₂)
¹³C NMR (D₂O)δ 175-180 (C=O), δ 125-145 (aromatic C), δ 45 (CH₂)
IR (KBr)3400-2500 cm⁻¹ (O-H, N-H stretches), 1700 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C stretch)

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(aminomethyl)phenyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2.ClH/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17;/h1-8H,9,15H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBIAHIYQFFLIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 4 Carboxyphenyl Benzylamine Hydrochloride

Strategic Retrosynthetic Analysis for the Preparation of 4-(4-Carboxyphenyl)benzylamine hydrochloride

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inairitilibrary.com For this compound, the analysis reveals several logical disconnections.

The primary disconnection targets the carbon-nitrogen (C-N) bond of the benzylamine (B48309). amazonaws.com This approach simplifies the target molecule into a substituted benzyl (B1604629) halide (e.g., 4'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylic acid) and an ammonia (B1221849) equivalent. This step is based on the forward reaction of N-alkylation.

A second key disconnection is the carbon-carbon (C-C) bond linking the two phenyl rings. This points toward a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This strategy would involve two simpler precursors: a 4-halobenzoic acid derivative (e.g., 4-bromobenzoic acid) and a 4-(aminomethyl)phenylboronic acid derivative, or their functional equivalents.

Functional Group Interconversion (FGI) offers alternative pathways. semanticscholar.orgresearchgate.net The benzylamine moiety can be retrosynthetically derived from a nitrile or an aldehyde.

Via Nitrile Reduction: The target molecule can be traced back to 4'-(cyanomethyl)-[1,1'-biphenyl]-4-carboxylic acid. The forward reaction involves the catalytic hydrogenation of the nitrile group.

Via Reductive Amination: Alternatively, the precursor could be 4'-formyl-[1,1'-biphenyl]-4-carboxylic acid. The benzylamine is then formed through reductive amination, where the aldehyde reacts with ammonia to form an imine, which is subsequently reduced.

These approaches suggest a convergent synthesis where the biphenyl (B1667301) core is first constructed, followed by the introduction or modification of the functional groups to yield the final product.

Novel Catalytic Approaches in the Synthesis of this compound and its Precursors

Modern organic synthesis relies heavily on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its key intermediates can be achieved using various catalytic systems.

The formation of the biphenyl core is efficiently accomplished via homogeneous catalysis, most notably the Suzuki-Miyaura cross-coupling reaction. dntb.gov.uaresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For instance, the coupling of 4-bromobenzoic acid with (4-(cyanomethyl)phenyl)boronic acid using a palladium catalyst like Pd(PPh₃)₄ and a base (e.g., Na₂CO₃ or K₂CO₃) can produce the key intermediate, 4'-(cyanomethyl)-[1,1'-biphenyl]-4-carboxylic acid. acs.org The use of homogeneous catalysts allows for mild reaction conditions and high functional group tolerance. researchgate.net

Heterogeneous catalysis is particularly effective for the transformation of the functional group precursor into the final benzylamine. The catalytic hydrogenation of a nitrile intermediate (4'-(cyanomethyl)-[1,1'-biphenyl]-4-carboxylic acid) is a common and robust method.

This transformation is typically performed using catalysts such as:

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenation reactions. nih.gov

Raney Nickel: A cost-effective alternative, often used in industrial processes for nitrile reduction. google.com

Platinum-based catalysts: These can also be employed for the reduction of nitriles to primary amines.

These solid-supported catalysts are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling, which is beneficial for large-scale production. google.com

To maximize the efficiency of the synthesis, optimization of reaction parameters is crucial. researchgate.net Key variables include the choice of catalyst, solvent, base, temperature, and reaction time. For the Suzuki-Miyaura coupling step, a screening process can identify the optimal conditions.

Table 1: Illustrative Optimization of Suzuki-Miyaura Coupling Conditions

EntryPalladium CatalystBaseSolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene (B28343)/H₂O9075
2Pd(OAc)₂K₂CO₃DME/H₂O8068
3Pd/CK₃PO₄Methanol/H₂O7085
4PdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10092

For the hydrogenation step, parameters such as hydrogen pressure, catalyst loading, and temperature must be carefully controlled to ensure complete conversion of the nitrile while preventing side reactions, such as the formation of secondary amines. acs.org

Development of Sustainable Synthetic Pathways

Green chemistry principles are increasingly being integrated into synthetic planning to minimize environmental impact. cas.cnresearchgate.netscribd.com For the synthesis of this compound, several strategies can be employed.

Use of Greener Solvents: Replacing traditional organic solvents like toluene or dioxane with more environmentally benign alternatives such as water, ethanol, or methanol, particularly in the coupling and hydrogenation steps, can significantly reduce the environmental footprint. dntb.gov.uaresearchgate.net "On-water" synthesis protocols, where the reaction is performed in an aqueous medium, have shown high efficiency for some catalytic reactions. organic-chemistry.org

Catalyst Selection and Recycling: Utilizing highly efficient catalysts at low loadings minimizes waste. Heterogeneous catalysts, which can be recovered and reused, are preferable to homogeneous ones that can be difficult to separate from the product. google.com

Atom Economy: Designing a synthetic route that maximizes the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. Reductive amination and catalytic hydrogenation are generally high in atom economy.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures, potentially through the use of more active catalysts, reduces energy consumption.

Derivatization Strategies at the Carboxyl Functionality

The carboxylic acid group in this compound is a versatile handle for further chemical modification, allowing for the synthesis of a diverse library of derivatives. nih.gov

Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester. masterorganicchemistry.comyoutube.comyoutube.comkhanacademy.orgmasterorganicchemistry.com This is a common method for modifying the polarity and pharmacokinetic properties of a molecule. Aromatic halides like p-bromophenacyl bromide can also be used as derivatizing agents. libretexts.org

Amide Formation: Amide bonds can be formed by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires an activating agent or coupling reagent to convert the hydroxyl group of the carboxylic acid into a better leaving group. hepatochem.com A wide array of such reagents is available. thermofisher.compeptide.com

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent ClassExamplesNotes
CarbodiimidesDCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Widely used; EDC and its urea (B33335) byproduct are water-soluble, simplifying workup. peptide.comnsf.gov
Phosphonium SaltsBOP, PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)Highly efficient, but byproducts can be difficult to remove. hepatochem.com
Aminium/Uronium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTUFast reaction times with minimal racemization, especially when additives are used. peptide.com
OtherDMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)Effective for couplings in aqueous media. luxembourg-bio.com

Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol (4'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation opens up further derivatization possibilities at the newly formed hydroxyl group.

Conversion to Acyl Halides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride. This intermediate can then readily react with a variety of nucleophiles (alcohols, amines, etc.) to form esters and amides under mild conditions. msu.edu

These derivatization strategies enable the systematic modification of the molecule's properties for various applications in research and development.

Advanced Esterification Protocols and Mechanistic Insights

The carboxylic acid group of this compound is readily converted to its corresponding ester through various protocols. These methods range from classical acid-catalyzed reactions to modern coupling agent-mediated transformations.

One of the most fundamental methods is the Fischer-Speier esterification . This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used as the solvent, and water is removed as it is formed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Mechanism of Fischer Esterification: The mechanism involves several equilibrium steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.com

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a weak base (like the alcohol or water) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

More advanced and milder protocols utilize condensing agents to facilitate esterification. These methods avoid the use of strong acids and high temperatures. For example, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) has been shown to be an effective agent for the esterification of carboxylic acids with alcohols in the presence of a base like N-methylmorpholine (NMM). sci-hub.st The reaction proceeds through the formation of a highly reactive acyloxytriazine intermediate, which is then readily attacked by the alcohol. sci-hub.st

Method Reagents Conditions Key Features
Fischer Esterification Alcohol (e.g., MeOH, EtOH), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux, often with water removalEquilibrium-driven; requires excess alcohol. masterorganicchemistry.commasterorganicchemistry.com
DMTMM Coupling Alcohol, DMTMM, N-Methylmorpholine (NMM)Room temperature, inert atmosphereMild conditions; proceeds via a reactive acyloxytriazine intermediate. sci-hub.st
Carbodiimide Coupling Alcohol, Carbodiimide (e.g., DCC, EDC), DMAP (catalyst)Room temperature, aprotic solventForms a reactive O-acylisourea intermediate; DMAP is often required for sterically hindered alcohols. peptide.com

Amidation Reactions and Peptide Coupling Methodologies

The carboxylic acid moiety can be transformed into an amide via reaction with a primary or secondary amine. This transformation is fundamental in organic synthesis, particularly in the construction of peptide linkages. Direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is required.

A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.co.uk The resulting acyl chloride readily reacts with an amine, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, a process known as the Schotten-Baumann reaction. fishersci.co.uk

In the context of peptide synthesis, a wide variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions while minimizing racemization. These reagents activate the carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. bachem.com

Common classes of peptide coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate carboxylic acids to form O-acylisourea intermediates. peptide.comfishersci.co.uk To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are frequently included. peptide.com

Phosphonium Salts: Reagents like BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generate reactive OBt active esters. bachem.comsigmaaldrich.com They are known for their high efficiency, even in sterically hindered couplings. sigmaaldrich.com

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective and widely used coupling reagents. sigmaaldrich.comuniurb.it HATU, which generates a more reactive OAt ester, is particularly efficient and known to reduce racemization. sigmaaldrich.com

Reagent Class Examples Active Intermediate Notes
Carbodiimides DCC, DIC, EDCO-acylisoureaOften used with additives like HOBt or HOAt to minimize racemization. peptide.combachem.com
Phosphonium Salts BOP, PyBOP®, PyAOPOBt or OAt estersHighly efficient for difficult couplings; avoids guanidinylation side products. sigmaaldrich.com
Aminium/Uronium Salts HBTU, TBTU, HATUOBt or OAt estersFast reactions and high yields; HATU is particularly effective for preventing racemization. sigmaaldrich.comuniurb.it
Other B(OCH₂CF₃)₃Borate esterEffective for direct amidation at elevated temperatures. acs.org

Functionalization Approaches at the Benzylamine Moiety

The primary amino group of the benzylamine portion of the molecule is a versatile nucleophile, readily participating in a range of chemical transformations.

Acylation and Sulfonylation Reactions

The benzylamine moiety can be easily acylated by reacting it with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. The reaction with an acyl chloride is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH) to scavenge the hydrogen chloride that is produced. fishersci.co.ukrsc.org Similarly, acid anhydrides react with the amine, often requiring mild heating or a catalyst, to yield the amide and a carboxylic acid byproduct.

Sulfonylation involves the reaction of the primary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base to afford a sulfonamide. researchgate.net This reaction is a key step in the Hinsberg test for distinguishing primary, secondary, and tertiary amines.

Reaction Type Reagent Functional Group Formed Typical Conditions
Acylation Acyl Chloride (R-COCl)AmideAprotic solvent, base (e.g., pyridine, DIEA) fishersci.co.uk
Acylation Acid Anhydride ((R-CO)₂O)AmideNeat or in a solvent, may require heating
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)SulfonamideAqueous or organic base researchgate.net

Schiff Base Formation and Imine Chemistry

Primary amines, such as the one in this compound, react with aldehydes or ketones to form imines, also known as Schiff bases. nih.gov This condensation reaction typically involves mixing the amine and the carbonyl compound in a suitable solvent, often with acid or base catalysis and removal of the water formed during the reaction to drive the equilibrium toward the product. derpharmachemica.com The resulting imine contains a carbon-nitrogen double bond (C=N). nih.gov Schiff base formation is a reversible reaction, and the resulting imine can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. The imine can also be reduced, for example by sodium borohydride (B1222165) (NaBH₄), to form a stable secondary amine.

The general reaction is: R-CHO (Aldehyde) + R'-NH₂ (Primary Amine) ⇌ R-CH=N-R' (Schiff Base) + H₂O nih.gov

Synthesis of Structurally Related Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound can be achieved by modifying the core structure. This typically involves multi-step synthetic sequences where different starting materials are used to introduce variations in substituents or linker lengths.

One common strategy for creating the biphenyl core involves cross-coupling reactions, such as the Suzuki coupling. For instance, a suitably protected 4-aminomethylphenylboronic acid could be coupled with a 4-halobenzoic acid derivative. Subsequent deprotection would yield the target scaffold. Analogues with different substituents on the aromatic rings can be synthesized by using appropriately substituted boronic acids or aryl halides in the coupling step.

Alternatively, syntheses can start from precursors that already contain a diaryl linkage. For example, a synthetic route to 4-(4-alkylphenoxy)benzylamines begins with the etherification of p-cresol (B1678582) with 4-chlorobenzonitrile (B146240) to form 4-(4-methylphenoxy)benzonitrile. google.comgoogle.com The nitrile group is then catalytically reduced in the presence of ammonia to yield the final benzylamine product. google.com By substituting p-cresol or 4-chlorobenzonitrile with other substituted phenols or halobenzonitriles, a wide range of analogues can be produced.

Mechanistic Investigations of Reactions Involving 4 4 Carboxyphenyl Benzylamine Hydrochloride

Elucidation of Reaction Pathways for its Formation and Transformations

The formation of 4-(4-carboxyphenyl)benzylamine hydrochloride can be conceptualized through several synthetic routes, primarily involving the reduction of a nitrogen-containing functional group and the formation of the biphenyl (B1667301) linkage. A common pathway involves the reductive amination of 4-formylbenzoic acid with ammonia (B1221849) or a protected amine, followed by subsequent reaction steps.

A plausible synthetic pathway for the formation of a related compound, 4-(aminomethyl)benzoic acid, involves the catalytic reduction of 4-carboxybenzaldehyde oxime or its alkyl esters in the presence of an alkali. google.com This suggests a similar approach could be employed for this compound, starting from a suitable biphenyl precursor.

Transformations of this compound can be selectively targeted at either the amine or the carboxyl group. The amine group can undergo acylation, alkylation, and diazotization reactions, while the carboxyl group is amenable to esterification, amidation, and reduction. The reaction conditions play a critical role in determining which functional group reacts. For instance, in the presence of a strong acid catalyst, the carboxyl group can be esterified, while the amine group is protonated and thus protected from electrophilic attack. Conversely, under basic conditions, the amine is a potent nucleophile, readily participating in reactions with electrophiles.

The following table illustrates potential transformations of this compound:

Functional GroupReaction TypeReagentsProduct Type
AmineAcylationAcetyl chloride, Triethylamine (B128534)Amide
AmineAlkylationMethyl iodide, Potassium carbonateSecondary/Tertiary Amine
CarboxylEsterificationEthanol, Sulfuric acidEster
CarboxylAmidationEthylamine, DCCAmide

Kinetic Studies of Key Transformations at the Amine and Carboxyl Sites

Kinetic studies provide valuable insights into the reaction rates and the factors that influence them. For this compound, kinetic investigations would focus on the nucleophilic substitution reactions of the amine group and the esterification or amidation of the carboxyl group.

The rate of reaction at the amine site is influenced by the steric hindrance around the nitrogen atom and the electron-donating or -withdrawing nature of the substituents on the aromatic rings. Kinetic studies on the addition of benzylamines to β-nitrostyrenes have shown that the reaction proceeds through both uncatalyzed and catalyzed pathways. researchgate.net A similar dual-pathway mechanism could be operative in the reactions of 4-(4-carboxyphenyl)benzylamine.

For the carboxyl group, the rate of esterification is dependent on the concentration of the alcohol, the strength of the acid catalyst, and the reaction temperature. Kinetic spectrophotometric methods have been developed for the determination of related compounds like para-aminobenzoic acid, which could be adapted to study the kinetics of reactions involving the carboxyl group of the target molecule. researchgate.net

The following table presents hypothetical kinetic data for the acylation of the amine group with acetic anhydride, illustrating the effect of temperature on the rate constant.

Temperature (°C)Rate Constant (k, M-1s-1)
250.015
350.032
450.068
550.140

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the step-by-step mechanism of a reaction. In the synthesis of this compound, intermediates such as the corresponding imine or oxime could be formed and subsequently reduced. google.com For instance, the reaction of 4-formylbenzoic acid with hydroxylamine (B1172632) would yield a 4-carboxybenzaldehyde oxime intermediate. google.com

During transformations of the molecule, tetrahedral intermediates are expected in reactions at the carboxyl group, such as esterification and amidation. In reactions involving the amine group, such as diazotization, a diazonium salt intermediate is formed. scirp.org The characterization of these transient species can be achieved using spectroscopic techniques such as NMR, IR, and mass spectrometry, often at low temperatures to increase their lifetime.

For example, in the esterification of the carboxyl group, a protonated carbonyl intermediate is formed, which is then attacked by the alcohol nucleophile to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water lead to the final ester product.

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

Catalysts and reagents play a pivotal role in controlling the selectivity and efficiency of reactions involving this compound. The choice of catalyst can direct the reaction to occur preferentially at either the amine or the carboxyl group.

For reactions at the carboxyl group, such as esterification, strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed. In amidation reactions, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid.

For transformations involving the amine group, the choice of base is critical. A non-nucleophilic base, such as triethylamine, is often used in acylation reactions to neutralize the acid byproduct without competing with the amine nucleophile. In catalytic reductions, transition metal catalysts such as palladium, platinum, rhodium, and nickel are effective. google.com For instance, a palladium on carbon (Pd/C) catalyst is commonly used for the hydrogenation of nitro groups and the reduction of imines. google.com

The table below summarizes the role of various catalysts and reagents in the selective transformation of this compound.

Target Functional GroupReactionCatalyst/ReagentRole
CarboxylEsterificationSulfuric AcidProtonates the carbonyl oxygen, activating the carboxyl group.
CarboxylAmidationDCCActivates the carboxyl group to form an O-acylisourea intermediate.
AmineAcylationTriethylamineActs as a non-nucleophilic base to neutralize HCl byproduct.
Precursor (e.g., Nitro)ReductionPd/C, H2Catalyzes the hydrogenation of the nitro group to an amine.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool for investigating reaction mechanisms, predicting the structures of transition states, and calculating activation energies. rsc.org Density Functional Theory (DFT) is a commonly used method for studying the reaction pathways of organic molecules. researchgate.net

For this compound, computational studies can be employed to:

Model the geometries of reactants, intermediates, transition states, and products.

Calculate the energy barriers for different reaction pathways, providing insights into reaction kinetics and selectivity.

Investigate the role of solvent molecules in the reaction mechanism.

Elucidate the electronic structure of transition states to understand the nature of bond breaking and bond formation.

For example, computational analysis can be used to compare the activation energies for the acylation of the amine group versus the esterification of the carboxyl group under different catalytic conditions. This can help in predicting the optimal conditions for selective functionalization. The analysis of transition state structures can reveal the key interactions that stabilize the transition state and facilitate the reaction. smu.edu Recent advancements in computational methods allow for the study of increasingly complex reaction systems, providing a deeper understanding of the underlying mechanistic details. rsc.orgrsc.org

Theoretical and Computational Chemistry of 4 4 Carboxyphenyl Benzylamine Hydrochloride

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(4-Carboxyphenyl)benzylamine hydrochloride, methods like Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), would be employed to determine its electronic structure. These calculations could yield crucial information such as the molecule's optimized geometry, including bond lengths, bond angles, and dihedral angles.

Furthermore, the energetic landscape of the molecule could be explored. This would involve calculating the total electronic energy, the energies of the frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the HOMO-LUMO gap. The distribution of electron density and the molecular electrostatic potential (MEP) could also be mapped, providing insights into regions of the molecule that are electron-rich or electron-poor, which is critical for understanding intermolecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Self-Assembly Propensities

Due to the rotational freedom around the single bond connecting the two phenyl rings and the benzylamine (B48309) linkage, this compound can adopt a multitude of conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational space. By simulating the movement of atoms over time, MD can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum, in solution).

Analysis of the MD trajectories would allow for the determination of the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule behaves in solution and how its shape influences its interactions with other molecules. Moreover, MD simulations can be extended to study the propensities for self-assembly. By simulating a system containing multiple molecules, it is possible to observe how they interact and whether they tend to form ordered aggregates or supramolecular structures, driven by non-covalent interactions such as hydrogen bonding and π-π stacking.

Density Functional Theory (DFT) Studies on Reactivity Descriptors and Interaction Energies

Local reactivity descriptors, such as Fukui functions and the dual descriptor, could also be calculated. These would identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. Furthermore, DFT can be employed to calculate the interaction energies between this compound and other molecules. This is particularly useful for studying potential host-guest interactions or the formation of dimers and larger aggregates, providing a quantitative measure of the strength of these interactions.

Computational Prediction of Spectroscopic Signatures for Structural Assignment

Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For this compound, time-dependent DFT (TD-DFT) could be used to predict its UV-Vis absorption spectrum, providing information about its electronic transitions.

Vibrational spectroscopy is another area where computational predictions are highly valuable. By calculating the harmonic vibrational frequencies using DFT, it is possible to predict the infrared (IR) and Raman spectra of the molecule. This computational data can aid in the assignment of experimental vibrational bands to specific molecular motions. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, which are invaluable for interpreting experimental NMR spectra and confirming the molecular structure.

Predictive Modeling of Molecular Interactions in Supramolecular Assemblies

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a protonated amine (a hydrogen bond donor) suggests that this compound has a strong potential to form intricate supramolecular assemblies. Predictive modeling techniques can be employed to explore the formation and structure of these assemblies.

This can range from molecular docking studies, where the interaction of the molecule with a larger host molecule is investigated, to more complex simulations of self-assembly in condensed phases. Coarse-grained modeling, which simplifies the representation of the molecule to study larger systems over longer timescales, could also be used to investigate the formation of larger aggregates and mesophases. These predictive models are crucial for designing and understanding new materials based on the self-assembly of this and related molecules.

Applications As a Functional Molecular Building Block in Advanced Materials and Systems

Integration into Reticular Frameworks: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Reticular chemistry focuses on the assembly of molecular building blocks into ordered, porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). nih.govresearchgate.net The precise geometry and functionality of the building blocks, or linkers, dictate the topology and properties of the resulting framework. nih.govtcichemicals.com 4-(4-Carboxyphenyl)benzylamine hydrochloride is a prime candidate for a linker in these systems due to its rigidity and dual functionality.

The design of MOFs and COFs relies on the strategic selection of linkers and nodes to achieve a target topology and functionality. nih.govresearchgate.net The utility of 4-(4-Carboxyphenyl)benzylamine as a linker is rooted in several key principles:

Directionality and Geometry: The linker's rigid biphenyl (B1667301) structure provides a well-defined length and linear geometry. The carboxylic acid and amine groups are positioned at opposite ends of the molecule, allowing it to act as a linear bridge between nodes (metal clusters in MOFs or other organic linkers in COFs). This predictable geometry is crucial for the formation of crystalline, porous materials. nih.gov

Bifunctionality: The presence of two distinct functional groups—a carboxylate and an amine—allows for orthogonal reactivity. The carboxylate group is a classic coordinating group for forming metal-carboxylate clusters, the secondary building units (SBUs) of many MOFs. researchgate.net The amine group can be used to form covalent bonds, such as imines, in COF synthesis or can be reserved as a functional handle for post-synthetic modification. tcichemicals.com

Modularity: The concept of reticular chemistry allows for the properties of the framework to be tuned by modifying the linker. researchgate.net The amine group on the 4-(4-Carboxyphenyl)benzylamine linker provides a site for introducing a wide range of other functional groups, thereby altering the chemical environment within the pores of the MOF or COF. nih.gov

Feature of LinkerImplication for Framework Design
Rigid Biphenyl BackboneEnsures structural integrity and predictable framework topology. nih.gov
Carboxylate GroupActs as a primary coordination site for metal ions in MOF synthesis. researchgate.net
Amine GroupEnables covalent bond formation (e.g., imines) in COFs or serves as a site for post-synthetic functionalization. tcichemicals.comresearchgate.net
Linear GeometryPromotes the formation of extended, porous one-, two-, or three-dimensional networks. nih.gov

This table summarizes the key design principles for utilizing 4-(4-Carboxyphenyl)benzylamine as a linker in MOF and COF synthesis.

Coordination polymers are extended structures formed by the coordination of metal ions with organic ligands. nih.govsemanticscholar.org The synthesis of these materials often involves solvothermal or hydrothermal methods, where the components are heated in a solvent to promote crystallization. nih.govresearchgate.net

When using a bifunctional linker like 4-(4-carboxyphenyl)benzylamine, several synthetic strategies can be employed:

Single-Linker Systems: In this approach, the linker's carboxylate group coordinates with metal centers to form the primary framework. The amine groups would then be oriented within the pores, making them available for further reactions or imparting specific properties like basicity to the material.

Mixed-Ligand Systems: This strategy involves using 4-(4-carboxyphenyl)benzylamine in conjunction with other organic linkers. bohrium.com This approach allows for the construction of more complex and functional frameworks. For instance, it could be combined with a multicarboxylate linker to build a framework with higher connectivity, while the amine functionality from the 4-(4-carboxyphenyl)benzylamine linker provides specific active sites. rsc.orgresearchgate.net The precise control over reaction conditions such as temperature, pH, and solvent system is critical in directing the assembly of the desired architecture. bohrium.com

Synthetic MethodDescriptionResulting Architecture
Solvothermal/HydrothermalReaction of metal salts and the linker in a sealed vessel under elevated temperature and pressure. nih.govresearchgate.netCrystalline 1D, 2D, or 3D coordination polymers. nih.govrsc.org
Mixed-Ligand SynthesisCo-polymerization of 4-(4-carboxyphenyl)benzylamine with other organic linkers. bohrium.comFrameworks with tailored pore sizes, shapes, and functionalities. rsc.orgresearchgate.net

This table outlines common synthetic strategies for creating coordination polymers using bifunctional linkers.

Post-synthetic modification (PSM) is a powerful technique for introducing functionality into MOFs and COFs after the initial framework has been constructed. nih.govillinois.edu This approach is advantageous because it allows for the incorporation of functional groups that might not be stable under the conditions required for framework synthesis. rsc.org

The amine group of a 4-(4-carboxyphenyl)benzylamine linker incorporated into a framework is an ideal handle for PSM. researchgate.netillinois.edu A variety of chemical transformations can be performed on this accessible amine group, including:

Acylation: Reaction with acid anhydrides or acyl chlorides to introduce amide functionalities.

Schiff Base Condensation: Reaction with aldehydes or ketones to form imines, which can introduce new electronic or recognition properties. researchgate.net

Alkylation: Reaction with alkyl halides to introduce new alkyl chains.

This ability to modify the framework after its synthesis opens up possibilities for tailoring the material's properties for specific applications, such as catalysis, gas separation, and sensing. rsc.orgresearchgate.net

PSM ReactionReagentIntroduced Functional GroupPotential Application
AcylationAcetic AnhydrideAcetamideAltered pore polarity
Schiff Base CondensationSalicylaldehydeSalicylideneimineMetal ion sensing
AlkylationMethyl IodideMethylamineModified basicity

This table illustrates potential post-synthetic modification reactions that can be performed on the amine group of the linker within a framework.

Utilization in Advanced Polymer Science

The dual functionality of this compound also makes it a valuable component in the field of polymer science. It can act as a monomer to build polymer chains or as a cross-linking agent to create robust polymer networks.

Condensation polymerization is a process in which monomers with two or more functional groups react to form a polymer with the elimination of a small molecule, such as water. ck12.orglibretexts.orgchemguide.uk 4-(4-Carboxyphenyl)benzylamine contains both a carboxylic acid and an amine group, the essential components for the synthesis of polyamides. studymind.co.uk

The polymerization would proceed via the reaction of the carboxylic acid of one monomer with the amine group of another, forming an amide bond and eliminating water. This process, repeated thousands of times, would result in a high molecular weight polyamide. The rigid biphenyl units from the monomer would be incorporated into the polymer backbone, leading to materials with potentially high thermal stability and mechanical strength. libretexts.org

The properties of the resulting polyamide could be tailored by copolymerizing 4-(4-carboxyphenyl)benzylamine with other dicarboxylic acids or diamines. This would allow for fine-tuning of properties such as solubility, melting point, and crystallinity. libretexts.org

Polymer TypeMonomer Functional GroupsResulting LinkageExample Polymer
PolyamideCarboxylic Acid + AmineAmideNylon
PolyesterCarboxylic Acid + AlcoholEsterPET (Terylene) studymind.co.uk

This table provides a general overview of condensation polymers relevant to the functional groups present in 4-(4-Carboxyphenyl)benzylamine.

Cross-linking is the process of forming covalent bonds between individual polymer chains to create a three-dimensional network. researchgate.nettaylorfrancis.com This process transforms thermoplastic materials into thermosets, which are typically stronger, more chemically resistant, and have higher thermal stability. rsc.org

4-(4-Carboxyphenyl)benzylamine can function as a cross-linking agent for polymers that possess reactive side groups. For example, it could be used to cross-link a polymer containing epoxy groups. The amine group of the cross-linker would react with one epoxy group, and the carboxylic acid group could react with another, thereby linking two polymer chains together. polimi.ittdl.org The rigid structure of the cross-linker would impart stiffness to the resulting network. The density of cross-links, which can be controlled by the amount of cross-linking agent added, would determine the final properties of the material, such as its hardness and swelling behavior. rsc.org

Role in the Creation of Functional Nanomaterials

The intrinsic properties of this compound make it an excellent candidate for the synthesis and modification of nanomaterials. Its rigid biphenyl backbone provides structural stability, while the terminal functional groups—the carboxyl and amino moieties—serve as anchor points for covalent attachment or directed non-covalent interactions. This dual functionality is pivotal in the surface engineering of nanomaterials and the guided assembly of complex hybrid structures.

Surface Functionalization of Nanoparticles and Carbon Nanomaterials

Surface functionalization is a critical process that modifies the interface of nanomaterials to enhance their stability, solubility, and biocompatibility, or to introduce new functionalities. nih.govnih.govmdpi.com The structure of 4-(4-Carboxyphenyl)benzylamine is analogous to other bifunctional molecules that have been successfully used to modify the surfaces of carbon nanomaterials. For instance, a structural isomer, 4-(aminomethyl)benzoic acid, has been effectively used for the surface modification of few-walled carbon nanotubes (FWCNTs). This modification is achieved through a direct Friedel-Crafts acylation reaction in a polyphosphoric acid (PPA)/P₂O₅ medium, which allows for the covalent attachment of the molecule to the nanotube's surface without compromising its structural integrity. openresearchlibrary.org

This process enhances the dispersibility of the nanotubes in various solvents, a crucial step for their practical application. The presence of both the amine and carboxylic acid groups on the same molecule provides a "heterobifunctional" linker, allowing for subsequent, orthogonal chemical reactions. For example, the carboxylic acid group can be used to attach to an amine-terminated surface, while the benzylamine (B48309) can be used for further chemical modifications.

The general strategy for functionalizing multi-walled carbon nanotubes (MWCNTs) often involves an initial acid treatment to introduce carboxylic acid groups onto the nanotube surface. researchgate.net These groups can then be reacted with the amino group of molecules like 4-(4-Carboxyphenyl)benzylamine to form stable amide bonds, effectively grafting the molecule onto the CNT surface. researchgate.netnih.gov This covalent attachment not only improves solubility but also introduces new chemical handles (the free carboxylic acid group of the attached molecule) for further modification, such as linking biomolecules, catalysts, or other nanoparticles. openresearchlibrary.org

Directed Assembly of Hybrid Organic-Inorganic Nanostructures

Hybrid organic-inorganic nanomaterials are composites that combine the properties of both organic and inorganic components at the nanoscale, often resulting in synergistic or entirely new functionalities. nih.govmdpi.com The directed assembly of these materials relies on precise control over the interactions between the different components. Bifunctional molecules like 4-(4-Carboxyphenyl)benzylamine are instrumental in this process, acting as molecular bridges or linkers that guide the organization of the final structure. cas.cn

A powerful example of this principle is demonstrated in the creation of hybrid composites involving functionalized carbon nanotubes and inorganic nanoparticles. In one such architecture, MWCNTs are first functionalized with 4-mercaptobenzoic acid. The carboxylic acid group anchors the molecule to the nanotube, while the thiol group (-SH) at the other end has a strong affinity for noble metals. This thiol-functionalized surface is then used to direct the assembly and immobilization of gold nanoparticles (GNPs). openresearchlibrary.org This method prevents the agglomeration of the GNPs and ensures their stable attachment to the nanotube surface, creating a hybrid material with both the conductive properties of CNTs and the catalytic or plasmonic properties of GNPs.

By analogy, 4-(4-Carboxyphenyl)benzylamine can be used in similar strategies. The amine or carboxyl group can be used to anchor the molecule to one component (e.g., a metal oxide nanoparticle), while the other terminal group is used to bind or direct the growth of a second component (e.g., a different type of nanoparticle or a polymer shell), thereby enabling the programmed assembly of complex, multifunctional hybrid nanostructures. mdpi.com

Development of Chemosensors and Recognition Elements

The development of chemosensors—devices that use chemical interactions to produce a detectable signal in the presence of a specific analyte—is a rapidly advancing field. mdpi.commdpi.com The design of these sensors often involves a receptor unit that selectively binds the target analyte and a signaling unit (or fluorophore) that transduces this binding event into an optical or electronic signal.

Design of Fluorescent Chemosensors based on this compound Derivatives

While specific fluorescent chemosensors derived directly from this compound are not extensively documented in the literature, its molecular framework provides an excellent platform for their rational design. By chemically modifying this building block, it is possible to create sophisticated chemosensors. The general design strategy involves coupling the 4-(4-Carboxyphenyl)benzylamine moiety, which can act as part of the receptor, to a well-known fluorophore.

For example, the amino group of the benzylamine can be reacted with fluorophores containing an aldehyde or acyl chloride, such as those based on naphthalimide, coumarin, or azulene (B44059) structures. mdpi.comnih.govrsc.org The carboxylic acid group, along with the amine, can then serve as a binding site for specific analytes, particularly metal ions. The binding of a metal ion to this receptor site would alter the electronic properties of the molecule, leading to a change in the fluorescence of the attached signaling unit.

Table 1: Potential Design of a Fluorescent Chemosensor

Component Function Example Moiety
Receptor Unit Selectively binds the target analyte (e.g., metal ion). Carboxyl and amine groups of the 4-(4-Carboxyphenyl)benzylamine core.
Signaling Unit Transduces the binding event into a fluorescent signal. Naphthalimide, Anthracene, or other conjugated aromatic systems.

| Linker | Covalently connects the receptor and signaling units. | Amide or imine bond formed from the amine group. |

This modular design allows for the fine-tuning of the sensor's properties by changing the fluorophore to adjust the optical response or modifying the receptor to enhance selectivity for different analytes.

Sensing Mechanisms and Selectivity Studies (e.g., for metal ions, small molecules)

The functionality of a fluorescent chemosensor is governed by its sensing mechanism, which describes how analyte binding leads to a change in fluorescence. Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).

Chelation-Enhanced Fluorescence (CHEF): In a CHEF-based sensor, the fluorophore's emission is often quenched in the free ligand state. Upon chelation with a metal ion, the molecule becomes more rigid, which reduces non-radiative decay pathways and leads to a significant enhancement of fluorescence intensity. mdpi.com

Photoinduced Electron Transfer (PET): A PET sensor typically has a receptor unit with a lone pair of electrons (like an amine) located near the fluorophore. In the absence of an analyte, excitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. When the analyte (e.g., a proton or metal ion) binds to the receptor, the lone pair is no longer available for electron transfer, and fluorescence is restored or "turned on".

Intramolecular Charge Transfer (ICT): In ICT sensors, the fluorophore has an electron-donating part and an electron-accepting part. The binding of an analyte can alter the efficiency of this charge transfer, leading to a shift in the emission wavelength. nih.gov

A derivative of 4-(4-Carboxyphenyl)benzylamine could be designed to operate via these mechanisms. For instance, the carboxylic acid and amine groups can act as a binding pocket for metal ions. The interaction of a molecule with a carboxyphenyl-amine structure with various metal ions has been studied, showing the formation of stable complexes. nih.gov For example, a study on a related N-(o-carboxyphenyl) glycosylamine derivative demonstrated its ability to form complexes with a wide range of metal ions, including alkali metals (Li⁺, Na⁺, K⁺) and heavy metals (Pb²⁺, Cd²⁺, Hg²⁺). nih.gov

Table 2: Research Findings on Related Sensor Systems

Sensor Base Target Analyte(s) Sensing Mechanism/Principle Key Finding
N-(o-carboxyphenyl) glycosylamine Various metal ions (Li⁺, Na⁺, Pb²⁺, Cd²⁺, etc.) Complexation Forms stable ML (alkali metals) or ML₂ (other metals) complexes, demonstrating the binding capability of the carboxyphenyl-amine motif. nih.gov
Triphenylamine-fluorophore on a Cu-MOF Carbon Monoxide (CO) Fluorescence Quenching/Recovery (ICT) Fluorescence is quenched by Cu²⁺ in the MOF. CO reduces Cu²⁺ to Cu⁺, releasing the fluorophore and restoring its emission. nih.gov

By leveraging these established principles, this compound serves as a highly promising and adaptable starting material for the development of the next generation of advanced functional materials and chemosensors.

Structure Activity Relationship Sar Research in Materials and Catalysis Conceptual

Correlating Structural Modifications of 4-(4-Carboxyphenyl)benzylamine hydrochloride with Reactivity and Assembly

The reactivity and self-assembly of this compound are intrinsically linked to its molecular architecture. Structural modifications, even minor ones, can profoundly impact its behavior in both catalytic applications and the formation of supramolecular structures.

The core structure of this compound features a biphenyl (B1667301) framework, which provides rigidity, and two key functional groups: a carboxylic acid and a benzylamine (B48309) hydrochloride salt. The spatial arrangement and electronic nature of these groups dictate the molecule's ability to interact with other molecules and participate in chemical transformations.

Key Structural Modification Points:

Biphenyl Core: Altering the substitution pattern on the two phenyl rings can modulate the electronic properties and steric hindrance of the molecule.

Carboxylic Acid Group: This group is a primary site for hydrogen bonding and can be converted to esters or amides to change its coordinating ability.

Benzylamine Group: The amine functionality is crucial for catalytic activity and can be modified by N-alkylation or arylation to fine-tune its basicity and steric bulk.

Conceptual Research Findings on Reactivity:

In the realm of catalysis, derivatives of benzylamine have been shown to be effective in various organic transformations. nih.govnih.gov The catalytic activity is often dependent on the electronic nature of the substituents on the aromatic ring. For instance, electron-donating groups can enhance the nucleophilicity of the amine, potentially increasing its catalytic efficacy in certain reactions. Conversely, electron-withdrawing groups can decrease the amine's basicity, which might be favorable for reactions requiring a less nucleophilic catalyst.

Conceptual Data on Substituent Effects on Catalytic Activity:

Substituent at para-position of Benzylamine RingPredicted Relative Catalytic ActivityRationale
-OCH₃HighElectron-donating group increases electron density on the nitrogen atom.
-CH₃Moderate-HighInductive electron-donating effect.
-HModerateBaseline activity.
-ClLowElectron-withdrawing group decreases the nucleophilicity of the amine.
-NO₂Very LowStrong electron-withdrawing group significantly reduces the amine's reactivity.

Conceptual Research Findings on Supramolecular Assembly:

The self-assembly of this compound derivatives is primarily governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The carboxylic acid and the ammonium (B1175870) group are potent hydrogen bond donors and acceptors, facilitating the formation of well-ordered supramolecular architectures. Modification of these functional groups or the aromatic backbone can be used to control the dimensionality and stability of the resulting assemblies. nih.govresearchgate.net

Rational Design Principles for Modulating Supramolecular Interactions

The rational design of materials based on this compound hinges on the precise control of supramolecular interactions. By strategically modifying the molecular structure, it is possible to direct the self-assembly process to achieve desired material properties.

Hydrogen Bonding:

The primary tool for modulating supramolecular interactions in this system is the manipulation of hydrogen bonds. The strength and directionality of these bonds can be tuned by:

Protecting or modifying the carboxylic acid and amine groups: For example, converting the carboxylic acid to an ester will eliminate a strong hydrogen bond donor, leading to a different assembly pattern.

Introducing additional hydrogen bonding sites: The incorporation of hydroxyl or amide groups on the biphenyl framework can create new interaction points, fostering more complex and robust networks.

π-π Stacking:

The aromatic rings of the biphenyl core are prone to π-π stacking interactions. The strength of these interactions can be influenced by:

Introducing electron-donating or electron-withdrawing substituents: Substituents that create a quadrupole moment on the aromatic ring can enhance π-π stacking.

Altering the dihedral angle between the two phenyl rings: Steric hindrance from bulky substituents can twist the biphenyl system, reducing the efficiency of π-π stacking.

Electrostatic Interactions:

The presence of the ammonium chloride salt introduces strong electrostatic interactions. The charge can be modulated by changing the counter-ion or by deprotonation of the amine, which would significantly alter the intermolecular forces at play.

Conceptual Design Strategies for Different Supramolecular Architectures:

Desired ArchitectureDesign PrincipleRationale
1D ChainsLinear hydrogen bonding motifsPromote head-to-tail interactions between the carboxylic acid and ammonium groups.
2D SheetsPlanar molecules with multiple hydrogen bonding sitesEncourage lateral growth of the assembly through a network of intermolecular interactions.
3D FrameworksTetrahedral or other non-planar molecular geometriesIntroduce bulky substituents to disrupt close packing and encourage the formation of porous structures.

Influence of Aromatic Substitution on Electronic Properties and Material Performance

The electronic properties of this compound are highly sensitive to the nature and position of substituents on its aromatic rings. These electronic modifications, in turn, have a direct impact on the performance of materials derived from this compound.

Tuning the HOMO-LUMO Gap:

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels determine the electronic and optical properties of the molecule.

Electron-donating groups (e.g., -OCH₃, -NH₂): These groups raise the HOMO energy level, leading to a smaller HOMO-LUMO gap. This can result in a red-shift in the absorption and emission spectra, which is desirable for applications in organic electronics.

Electron-withdrawing groups (e.g., -NO₂, -CN): These groups lower the LUMO energy level, also resulting in a smaller HOMO-LUMO gap.

Conceptual Data on the Effect of Substituents on Electronic Properties:

SubstituentEffect on HOMOEffect on LUMOPredicted Band Gap
-OCH₃IncreaseMinimal ChangeDecrease
-HBaselineBaselineBaseline
-CNMinimal ChangeDecreaseDecrease
-NO₂DecreaseSignificant DecreaseSignificant Decrease

Impact on Material Performance:

The ability to tune the electronic properties through aromatic substitution has significant implications for material performance:

Organic Electronics: By modifying the HOMO-LUMO gap, the light-absorbing and emitting properties of materials can be tailored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors: Changes in the electronic properties upon binding of an analyte can be exploited for the development of chemical sensors. The introduction of specific functional groups can impart selectivity towards certain analytes.

Catalysis: The electronic nature of the catalyst can influence its redox potential and its ability to stabilize reaction intermediates, thereby affecting its catalytic efficiency and selectivity. frontiersin.orgresearchgate.net

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Reaction Monitoring and Purity Analysis (e.g., RP-HPLC, GC-MS)

Chromatographic methods are indispensable tools for separating the target compound from starting materials, intermediates, by-products, and other impurities. They are central to monitoring the progression of a chemical synthesis and assessing the purity of the final product.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary technique for the analysis of "4-(4-Carboxyphenyl)benzylamine hydrochloride" due to the compound's polarity and ionic nature. A typical RP-HPLC method separates compounds based on their hydrophobic interactions with a nonpolar stationary phase (like C18) and their solubility in a polar mobile phase. ijper.org The method can be fine-tuned by adjusting mobile phase composition, pH, and gradient elution to achieve optimal separation of the target analyte from closely related substances. scispace.comsciencepublishinggroup.com For instance, a gradient elution program allows for the effective separation of compounds with a wide range of polarities within a single analytical run. researchgate.net The inclusion of an acid, such as trifluoroacetic acid or formic acid, in the mobile phase is common to improve peak shape and resolution for amine-containing compounds.

Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though its direct application to a non-volatile salt like "this compound" is challenging. nih.gov The compound's low volatility and thermal lability require a chemical derivatization step to convert it into a more volatile and thermally stable analogue suitable for GC analysis. jfda-online.com Silylation, for example, can be used to derivatize both the carboxylic acid and amine functional groups, reducing their polarity and increasing their volatility. While requiring extra sample preparation, GC-MS offers excellent separation efficiency and provides mass spectral data that is highly specific for compound identification. hpst.czresearchgate.net

Spectroscopic Approaches for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic techniques are vital for confirming the chemical structure of the target compound and any intermediates formed during its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are arguably the most powerful tools for unambiguous structural elucidation.

¹H NMR provides detailed information about the number and types of protons in the molecule, as well as their connectivity. For "this compound," the spectrum would be expected to show distinct signals for the aromatic protons on the two phenyl rings, a characteristic singlet for the benzylic methylene (B1212753) (-CH₂-) protons, and signals for the amine (-NH₃⁺) and carboxylic acid (-COOH) protons. The integration of these signals helps confirm the relative number of protons in each environment.

¹³C NMR provides information on the carbon framework of the molecule. The spectrum would display unique signals for each carbon atom in a different chemical environment, including the quaternary carbons of the biphenyl (B1667301) system, the benzylic carbon, and the carbonyl carbon of the carboxylic acid group.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to exhibit characteristic absorption bands:

A broad O-H stretch from the carboxylic acid group (typically ~2500-3300 cm⁻¹).

A sharp C=O stretch from the carboxylic acid (typically ~1700 cm⁻¹).

N-H stretching vibrations from the ammonium (B1175870) salt (typically ~2800-3100 cm⁻¹).

C-H stretches from the aromatic rings (typically ~3000-3100 cm⁻¹).

C=C stretching vibrations within the aromatic rings (typically ~1450-1600 cm⁻¹).

These spectroscopic methods, when used in combination, provide comprehensive data for the unequivocal confirmation of the synthesized product's structure. nih.gov

Mass Spectrometric Investigations for Complex Product Identification and Mechanistic Studies

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for identifying trace impurities and characterizing complex reaction mixtures. nih.gov

For "this compound," electrospray ionization (ESI) in positive ion mode is a suitable technique. The analysis would be expected to show a prominent peak corresponding to the protonated molecular ion [M+H]⁺ of the free base. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity with great confidence.

Tandem mass spectrometry (MS/MS) can be employed to further investigate the structure. In an MS/MS experiment, the parent ion of interest is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the C-C bond between the phenyl rings.

Loss of the aminomethyl group.

Decarboxylation (loss of CO₂).

By analyzing these fragments, researchers can confirm the connectivity of the molecule and identify unknown by-products in the reaction mixture, providing insights into potential side reactions and reaction mechanisms.

Development of Robust Quantitative Analytical Methods for Research Studies

For many research applications, it is necessary to accurately determine the concentration of "this compound" in a given sample. The development of a robust quantitative method, typically using RP-HPLC with UV detection, is essential for this purpose. jchemrev.com Such a method must be validated to ensure it is reliable, reproducible, and fit for its intended purpose. wu.ac.th

Method validation is performed according to guidelines established by the International Conference on Harmonisation (ICH). ijper.orgmfd.org.mk Key validation parameters include:

Specificity : The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.

Linearity : The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : The closeness of the test results obtained by the method to the true value.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 2: Typical Validation Parameters for a Quantitative RP-HPLC Method

Validation ParameterTypical Acceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Range e.g., 1 µg/mL - 100 µg/mL
LOD Signal-to-Noise Ratio of 3:1
LOQ Signal-to-Noise Ratio of 10:1

Once validated, this quantitative analytical method can be reliably used for a variety of research applications, such as solubility studies, stability testing, and the analysis of reaction kinetics. nih.gov

Future Research Directions and Interdisciplinary Prospects

Integration of 4-(4-Carboxyphenyl)benzylamine hydrochloride into Multi-Component Dynamic Covalent Systems

The distinct reactivity of the amine and carboxylic acid functionalities in this compound makes it an ideal candidate for the construction of complex, multi-component dynamic covalent systems (DCS). Dynamic covalent chemistry utilizes reversible reactions to create molecular assemblies that can adapt their structure in response to environmental stimuli. The ability to form two different types of reversible bonds orthogonally—meaning the reactions proceed independently without interfering with each other—is a key goal in the development of sophisticated DCS.

The primary amine of this compound could readily participate in the formation of reversible imine bonds with aldehydes or ketones. Simultaneously, the carboxylic acid group could engage in the formation of other reversible linkages, such as boronate esters with diols, or acylhydrazones with hydrazides. This orthogonality would allow for the programmed self-assembly of complex supramolecular architectures. For instance, by combining this compound with a dialdehyde (B1249045) and a boronic acid, one could envision the formation of dynamic polymers or discrete molecular cages.

The reversibility of these linkages can be activated by specific stimuli, enabling the resulting assemblies to respond and adapt to their environment. This "activatable" dynamic feature is central to the development of smart materials and molecular devices.

Table 1: Illustrative Orthogonal Reactions for a Multi-Component DCS

Functional Group on LinkerReversible ReactionReactant PartnerResulting LinkageStimulus for Reversibility
Benzylamine (B48309) (-CH₂NH₂)Imine FormationAldehyde (-CHO)Imine (-CH=N-)pH, Water
Carboxylic Acid (-COOH)Boronate Ester FormationDiol (-OH, -OH)Boronate EsterpH, Water, Sugars
Carboxylic Acid (-COOH)Acylhydrazone FormationHydrazide (-CONHNH₂)AcylhydrazonepH

This table is a conceptual illustration of potential orthogonal reactions and has not been experimentally verified for this specific compound.

Exploration in Sustainable Chemistry and Green Synthesis of its Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. The synthesis of this compound and its derivatives presents numerous opportunities for the application of these principles. Traditional synthetic routes for similar compounds often rely on harsh reagents, hazardous solvents, and multiple protection/deprotection steps, which generate significant waste.

Future research could focus on developing greener synthetic pathways. This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and efficiency under mild conditions. For example, a transaminase could be employed for the chiral synthesis of amine derivatives, or a lipase (B570770) for the selective esterification of the carboxylic acid group.

Furthermore, the replacement of conventional volatile organic solvents with greener alternatives like water, supercritical CO₂, or ionic liquids could significantly reduce the environmental footprint of the synthesis. Microwave-assisted organic synthesis (MAOS) is another green technique that can accelerate reaction times, increase yields, and reduce energy consumption.

Table 2: Conceptual Comparison of Synthetic Routes for a Derivative

Synthesis StepTraditional ApproachGreen Chemistry ApproachGreen Principle Addressed
Amide Formation Use of coupling reagents (e.g., DCC/DMAP) in chlorinated solvents (e.g., DCM).Biocatalytic synthesis using a lipase enzyme in an aqueous buffer.Safer Solvents, Use of Catalysis, Reduced Derivatives.
Esterification Fischer esterification using excess alcohol and a strong acid catalyst with high heat.Microwave-assisted esterification with a solid acid catalyst.Design for Energy Efficiency, Catalysis.
Purification Column chromatography using large volumes of organic solvents.Recrystallization from a green solvent (e.g., ethanol/water mixture).Waste Prevention, Safer Solvents.

This table provides a hypothetical comparison to illustrate the application of green chemistry principles.

Advanced Computational Design and Predictive Modeling for Novel Material Discovery

Computational modeling is a powerful tool in modern materials science, enabling researchers to predict the properties of new materials before they are synthesized in the lab. This in silico approach can significantly accelerate the discovery and development of novel materials with desired functionalities.

For this compound, computational methods such as Density Functional Theory (DFT) could be used to calculate its electronic properties, reactivity, and interaction energies with other molecules. This information would be invaluable for designing new metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where this molecule could act as a linker.

Molecular dynamics (MD) simulations could be employed to predict the bulk properties of polymers or other materials incorporating this linker. For example, MD simulations could be used to understand how a polymer chain composed of these linkers would fold, or to predict the porosity and gas adsorption properties of a MOF constructed with this molecule. By screening a large number of potential structures computationally, researchers can identify the most promising candidates for synthesis, saving significant time and resources.

Table 3: Hypothetical Predicted Properties of a Novel MOF Using Computational Modeling

PropertyModeling TechniquePredicted Value/OutcomePotential Application
Pore Size Distribution Grand Canonical Monte Carlo (GCMC) SimulationBimodal distribution with peaks at 5 Å and 12 Å.Selective gas separation.
CO₂ Adsorption Capacity GCMC Simulation150 cm³/g at 298 K and 1 bar.Carbon capture.
Mechanical Stability Molecular Dynamics (MD) SimulationHigh bulk modulus, stable up to 500 K.Robust catalytic support.
Band Gap Density Functional Theory (DFT)3.5 eVPotential for photocatalysis.

This table represents a set of theoretical data that could be generated through computational modeling to guide experimental work.

Challenges and Opportunities in Tailoring Materials Functionality via Bifunctional Linkers

The use of bifunctional linkers like this compound is a key strategy for creating materials with tailored functionalities. The ability to introduce two different chemical handles into a material allows for post-synthetic modification, where the properties of the material can be fine-tuned after its initial synthesis.

Opportunities:

Multifunctional Materials: The orthogonal nature of the amine and carboxylic acid groups allows for the creation of materials with multiple functionalities. For example, the carboxylic acid could coordinate to metal centers in a MOF to create a porous structure, while the amine group could be used to anchor catalytic nanoparticles or capture acidic gases.

Hierarchical Structures: The directional nature of the linker can be used to control the self-assembly of complex, hierarchical structures.

Responsive Materials: By using reversible chemistries, materials can be designed to respond to external stimuli such as pH, light, or the presence of specific molecules, leading to applications in sensing and drug delivery.

Challenges:

Solubility: The rigid, aromatic nature of the linker may lead to poor solubility in common solvents, complicating synthesis and processing.

Structural Characterization: The characterization of complex, multi-component systems can be difficult, requiring a combination of advanced analytical techniques.

Q & A

Q. What are the established synthetic routes for preparing 4-(4-Carboxyphenyl)benzylamine hydrochloride, and what reaction conditions are critical for achieving high yield and purity?

  • Methodological Answer : The synthesis typically involves coupling a benzylamine precursor with a 4-carboxyphenyl moiety. A common approach includes:
  • Step 1 : Reacting 4-carboxybenzaldehyde with benzylamine under reductive amination conditions (e.g., using sodium cyanoborohydride or hydrogen gas with a palladium catalyst) to form the secondary amine intermediate.
  • Step 2 : Treating the intermediate with hydrochloric acid to form the hydrochloride salt.
    Critical parameters include maintaining anhydrous conditions during reductive amination (to prevent side reactions) and optimizing reaction time/temperature to avoid over-reduction. Purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, eluting with methanol/dichloromethane) is essential for high purity .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify aromatic proton environments and carboxyphenyl integration .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological studies).
  • Mass Spectrometry (MS) : ESI-MS to confirm the molecular ion peak ([M+H]+^+ at m/z calculated for C14_{14}H14_{14}ClNO2_2).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Advanced Research Questions

Q. What strategies are recommended for optimizing the regioselective introduction of the carboxyphenyl group during synthesis?

  • Methodological Answer : To enhance regioselectivity:
  • Protecting Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during coupling to prevent unwanted side reactions. Deprotection post-synthesis (e.g., using LiOH in THF/water) restores the carboxyphenyl group .
  • Catalytic Systems : Use Pd/C or Ni catalysts for controlled reductive amination, minimizing byproducts like over-alkylated amines.
  • Reaction Monitoring : Employ TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How does the carboxyphenyl substituent influence the compound’s solubility and interaction with biological targets compared to halogenated analogs?

  • Methodological Answer : The carboxyphenyl group increases hydrophilicity due to its ionizable carboxylic acid (pKa ~4.7), enhancing aqueous solubility at physiological pH. This contrasts with halogenated analogs (e.g., 4-(4-chlorophenyl) derivatives), which exhibit higher lipophilicity (logP ~2.5 vs. ~1.8 for carboxyphenyl).
  • Biological Implications : The carboxylate anion may form hydrogen bonds with target proteins (e.g., enzymes or receptors), improving binding affinity. Competitive binding assays (e.g., surface plasmon resonance) and molecular docking simulations can validate these interactions .

Q. How can contradictory data regarding the compound’s stability under various pH conditions be resolved methodologically?

  • Methodological Answer : Conduct systematic stability studies:
  • pH Buffers : Incubate the compound in buffers (pH 1–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
  • Degradation Products : Use LC-MS to identify breakdown products (e.g., decarboxylation or hydrolysis byproducts).
  • Statistical Analysis : Apply ANOVA to compare degradation rates across pH levels. For discrepancies, replicate experiments under controlled humidity and oxygen levels to isolate contributing factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Carboxyphenyl)benzylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Carboxyphenyl)benzylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.